DL-Phenylalanine (15N) is a stable isotope-labeled form of the amino acid phenylalanine, which is essential for protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of the nitrogen-15 isotope allows researchers to trace metabolic pathways and protein synthesis in biological systems. This compound is particularly useful in studies involving muscle protein synthesis and metabolic processes in various organisms.
DL-Phenylalanine (15N) falls under the classification of amino acids, specifically as a non-polar aromatic amino acid. It can exist in two enantiomeric forms: D-phenylalanine and L-phenylalanine. The "DL" prefix indicates that it contains both enantiomers.
The synthesis of DL-Phenylalanine (15N) typically involves the incorporation of the nitrogen-15 isotope into the phenylalanine structure through various chemical reactions. One common method is through the use of labeled precursors that undergo specific transformations to yield the desired amino acid.
For instance, a stereoselective route has been developed to produce 15N-labeled β-deuterated amino acids, including phenylalanine. This involves using 15N-labeled 8-phenylmenthylhippurate as a chiral glycine equivalent . The process often requires careful control of reaction conditions to ensure high yields and isotopic purity.
The molecular structure of DL-Phenylalanine (15N) consists of a phenyl group attached to an α-amino acid backbone. The presence of the nitrogen-15 isotope in the amine group distinguishes it from non-labeled phenylalanine.
The molecular formula remains C9H10N2O2, with the only difference being the isotopic labeling of nitrogen. The isotope has a natural abundance of about 0.37%, making this labeled form particularly useful for tracing studies in metabolic research.
DL-Phenylalanine (15N) participates in various biochemical reactions, primarily involving protein synthesis and metabolism. It can undergo transamination reactions where it donates its amino group to α-keto acids, forming other amino acids while being converted into phenylpyruvate.
In experimental settings, DL-Phenylalanine (15N) has been used to measure protein synthesis rates in muscle tissues through techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS) . These methods allow for precise quantification of isotopic enrichment in proteins over time.
The mechanism of action for DL-Phenylalanine (15N) primarily revolves around its role as a substrate in protein synthesis. Upon administration, it is absorbed into the bloodstream and transported to tissues where it is incorporated into newly synthesized proteins.
Studies have shown that using flooding doses of DL-Phenylalanine (15N) can significantly enhance the measurement accuracy of fractional muscle protein synthesis rates in various animal models . This allows researchers to assess how dietary changes or interventions affect muscle metabolism.
DL-Phenylalanine (15N) appears as a white crystalline powder at room temperature. It is soluble in water and exhibits typical properties associated with amino acids.
The compound has a melting point similar to that of non-labeled phenylalanine, around 270 °C when decomposed. It reacts with acids to form salts and can participate in peptide bond formation during protein synthesis.
The isotopic labeling does not significantly alter the physical properties but allows for enhanced tracking in biochemical studies. For example, measurements using GC-MS have shown reproducibility in isotopic enrichment ranging from 0.06 to 0.29 atom percent excess for nitrogen .
DL-Phenylalanine (15N) is widely used in metabolic research, particularly in studies focusing on:
Its applications extend into pharmacology and nutritional science, where understanding amino acid metabolism can inform dietary recommendations and therapeutic strategies for metabolic disorders.
Phenylalanine ammonia lyase (PAL, EC 4.3.1.24) catalyzes the reversible amination of trans-cinnamic acid to form L-phenylalanine. Wild-type PALs exhibit strict stereoselectivity for L-enantiomers but show diminished activity toward non-natural substrates like electron-deficient cinnamic acids. To enable efficient synthesis of D-phenylalanines (including ¹⁵N-labeled analogs), directed evolution of PAL from Anabaena variabilis was performed. A high-throughput solid-phase screening assay identified mutants with enhanced "D-PAL activity" by coupling PAL activity with D-amino acid oxidase (DAAO). This generated a brown polymeric dye (from oxidized 3,3'-diaminobenzidine) in colonies producing D-phenylalanine [5] [9]. Key mutants include:
Table 1: Engineered PAL Mutants for D-Phenylalanine Synthesis
Variant | Mutation Site | Relative Activity vs. WT | Key Structural Impact |
---|---|---|---|
H359Y | Substrate-binding loop | 3.52× | Enhanced flexibility for para-substituted cinnamates |
H359K | Substrate-binding loop | 3.34× | Improved ammonium ion coordination |
S456P | Helix-turn-helix | 3.05× | Stabilized closed conformation |
A88Q | Dimer interface | 2.82× | Altered substrate access tunnel |
These mutations reside near the active site (e.g., H359) or mobile loops (e.g., S456), broadening substrate acceptance to include p-nitro-, p-bromo-, and p-chlorocinnamic acids. Crucially, equilibrium shifts toward D-enantiomers occur only when coupled with deracemization systems [1] [5].
A one-pot cascade combining PAL amination with deracemization enables high-yield D-phenylalanine-¹⁵N synthesis. The process exploits three steps:
For p-nitrophenylalanine-¹⁵N, this cascade achieves >99% ee and 87% isolated yield. The system tolerates diverse cinnamate substrates, with electron-withdrawing groups (m-NO₂, p-Br) enhancing deracemization efficiency due to stabilized imino acid intermediates [5].
LAAD (EC 1.4.3.2) from Proteus myxofaciens (PmaLAAD) is a membrane-bound flavoenzyme critical for enantioselective oxidation. Unlike L-amino acid oxidases, LAAD uses cytochrome b as an electron acceptor, avoiding H₂O₂ generation and enabling operation under high ammonia conditions (pH 9.6, 5 M NH₄OH). Structural studies reveal:
Engineered soluble variants (e.g., PmaLAAD-01N) retain activity and are compatible with PAL/deracemization cascades. LAAD’s strict L-stereoselectivity ensures only the L-enantiomer is converted, making it indispensable for kinetic resolution [3] [5].
The PAL-catalyzed amination equilibrium favors cinnamate at physiological pH. Key optimizations for ¹⁵N incorporation include:
Table 2: Deracemization Efficiency Under Optimized Conditions
Condition | NH₃·BH₃ (equiv.) | ee (%) | Isolated Yield (%) |
---|---|---|---|
100 mM KPi, pH 7.0 | 30 | >99 | 84 |
5 M NH₄OH, pH 9.6 | 30 | 93 | 78 |
5 M NH₄OH, pH 9.6 | 50 | >99 | 87 |
Higher NH₃·BH₃ equivalents (50 equiv.) suppress keto acid byproduct formation (from imino acid hydrolysis), maximizing yield and ee. This protocol enables atom-efficient ¹⁵N-incorporation from ⁵NH₄OH [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7